4-Chloro-2-((cyclopropylmethyl)thio)pyridine
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Overview
Description
4-Chloro-2-((cyclopropylmethyl)thio)pyridine is a chemical compound with the molecular formula C9H10ClNS and a molecular weight of 199.7 g/mol . It is a pyridine derivative that features a chloro group at the 4-position and a cyclopropylmethylthio group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopropylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((cyclopropylmethyl)thio)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thioether group can be oxidized to the corresponding sulfoxide or sulfone.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
4-Chloro-2-((cyclopropylmethyl)thio)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((cyclopropylmethyl)thio)pyridine involves its interaction with specific molecular targets. The chloro and thioether groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylpyridine: Similar structure but lacks the thioether group.
2-Chloro-4-(methylthio)pyridine: Similar structure but with different substitution pattern.
4-Chloro-2-(ethylthio)pyridine: Similar structure with an ethylthio group instead of cyclopropylmethylthio.
Uniqueness
4-Chloro-2-((cyclopropylmethyl)thio)pyridine is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar pyridine derivatives .
Properties
CAS No. |
1346707-39-8 |
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Molecular Formula |
C9H10ClNS |
Molecular Weight |
199.70 g/mol |
IUPAC Name |
4-chloro-2-(cyclopropylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C9H10ClNS/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
FNKDPRGSPDXFOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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